molecular formula C18H20N4O3S B3561605 4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonyl-2,1,3-benzoxadiazole

4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonyl-2,1,3-benzoxadiazole

Cat. No.: B3561605
M. Wt: 372.4 g/mol
InChI Key: ZCVFDIOJHVODCZ-UHFFFAOYSA-N
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Description

4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonyl-2,1,3-benzoxadiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 2,3-dimethylphenyl group and a sulfonyl group attached to a benzoxadiazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonyl-2,1,3-benzoxadiazole typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is first substituted with a 2,3-dimethylphenyl group through a nucleophilic substitution reaction. This intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group. Finally, the benzoxadiazole moiety is attached through a cyclization reaction under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonyl-2,1,3-benzoxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonyl-2,1,3-benzoxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonyl-2,1,3-benzoxadiazole involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-{[4-(2,3-Dimethylphenyl)-1-piperazinyl]sulfonyl}-1-ethyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinecarbaldehyde
  • 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives

Uniqueness

4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonyl-2,1,3-benzoxadiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl-2,1,3-benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-13-5-3-7-16(14(13)2)21-9-11-22(12-10-21)26(23,24)17-8-4-6-15-18(17)20-25-19-15/h3-8H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCVFDIOJHVODCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC4=NON=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonyl-2,1,3-benzoxadiazole
Reactant of Route 2
4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonyl-2,1,3-benzoxadiazole
Reactant of Route 3
4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonyl-2,1,3-benzoxadiazole
Reactant of Route 4
4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonyl-2,1,3-benzoxadiazole
Reactant of Route 5
Reactant of Route 5
4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonyl-2,1,3-benzoxadiazole
Reactant of Route 6
4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonyl-2,1,3-benzoxadiazole

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